1-(3-Bromopropoxy)-2-nitrobenzene
Overview
Description
“1-(3-Bromopropoxy)-2-nitrobenzene” is a chemical compound with the linear formula C9H10Br2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of compounds similar to “1-(3-Bromopropoxy)-2-nitrobenzene” has been reported in the literature . For instance, the compound “1-(3-Bromopropoxy)-4-methoxy-benzene” was synthesized by treating ω-bromoalkyl C-glycosides derived from L-rhamnal with a tetrabutylammonium salt .Molecular Structure Analysis
The molecular structure of “1-(3-Bromopropoxy)-2-nitrobenzene” can be analyzed using various techniques. For example, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromopropoxy)-2-nitrobenzene” include a density of 1.7±0.1 g/cm3, boiling point of 318.4±22.0 °C at 760 mmHg, and a molar refractivity of 57.6±0.3 cm3 .Scientific Research Applications
Organic Synthesis :
- Sodium borohydride can be used for nucleophilic aromatic substitution by hydrogen in compounds like 1-(3-Bromopropoxy)-2-nitrobenzene. Hydride Meisenheimer adducts act as intermediates in this process (Gold, Miri, & Robinson, 1980).
- Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes, such as 1-(3-Bromopropoxy)-2-nitrobenzene, with beta-halo-enals, -enones, or -esters leads to the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones (Banwell et al., 2004).
Polymer Science :
- In polymer solar cells, adding 25 wt% of 1-Br-4-NB, a derivative of 1-(3-Bromopropoxy)-2-nitrobenzene, improves power conversion efficiency by over 57%. This enhancement is due to reduced excitonic recombination and enhanced electron transfer complex formation (Fu et al., 2015).
Environmental Science :
- The electrochemical reduction of derivatives of 1-(3-Bromopropoxy)-2-nitrobenzene at carbon cathodes in dimethylformamide results in the production of 1-nitro-2-vinylbenzene and 1H-indole, which has implications in environmental remediation (Du & Peters, 2010).
- A green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrode effectively detects nitrobenzene, a derivative of 1-(3-Bromopropoxy)-2-nitrobenzene, in various water samples, showing promise for environmental monitoring (Kubendhiran et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(3-bromopropoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBIRIHQKSGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428292 | |
Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-2-nitrobenzene | |
CAS RN |
104147-69-5 | |
Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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